Diisotridecyl 4,4'-((dibutylstannylene)bis(oxy))bis(4-oxobut-2-enoate)
Description
Diisotridecyl 4,4'-((dibutylstannylene)bis(oxy))bis(4-oxobut-2-enoate) is an organotin compound characterized by a central dibutylstannylene core linked via oxygen bridges to two 4-oxobut-2-enoate ester groups, each substituted with isotridecyl alkyl chains. This structure confers unique physicochemical properties, including moderate Lewis acidity, thermal stability, and solubility in nonpolar solvents. Organotin compounds of this class are primarily utilized as catalysts in polyurethane (PU) foam production, stabilizers in polyvinyl chloride (PVC), and intermediates in organic synthesis. The isotridecyl substituents enhance solubility in organic matrices, while the conjugated ester system may influence reactivity and coordination behavior.
Properties
CAS No. |
84788-17-0 |
|---|---|
Molecular Formula |
C42H76O8Sn |
Molecular Weight |
827.8 g/mol |
IUPAC Name |
4-O-[dibutyl-[(E)-4-(11-methyldodecoxy)-4-oxobut-2-enoyl]oxystannyl] 1-O-(11-methyldodecyl) (E)-but-2-enedioate |
InChI |
InChI=1S/2C17H30O4.2C4H9.Sn/c2*1-15(2)11-9-7-5-3-4-6-8-10-14-21-17(20)13-12-16(18)19;2*1-3-4-2;/h2*12-13,15H,3-11,14H2,1-2H3,(H,18,19);2*1,3-4H2,2H3;/q;;;;+2/p-2/b2*13-12+;;; |
InChI Key |
ZGMIVMHTJAYIMJ-SFNWWBDBSA-L |
Isomeric SMILES |
CCCC[Sn](OC(=O)/C=C/C(=O)OCCCCCCCCCCC(C)C)(OC(=O)/C=C/C(=O)OCCCCCCCCCCC(C)C)CCCC |
Canonical SMILES |
CCCC[Sn](CCCC)(OC(=O)C=CC(=O)OCCCCCCCCCCC(C)C)OC(=O)C=CC(=O)OCCCCCCCCCCC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diisotridecyl 4,4’-((dibutylstannylene)bis(oxy))bis(4-oxobut-2-enoate) typically involves the reaction of dibutyltin oxide with diisotridecyl 4-oxobut-2-enoate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a base such as triethylamine. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and more efficient catalysts to optimize yield and purity. The process is carefully monitored to ensure consistent quality and to minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
Diisotridecyl 4,4’-((dibutylstannylene)bis(oxy))bis(4-oxobut-2-enoate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides of tin.
Reduction: Reduction reactions can lead to the formation of lower oxidation state tin compounds.
Substitution: The stannylene moiety can participate in substitution reactions, where ligands attached to the tin atom are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tin oxides, while substitution reactions can produce various organotin derivatives .
Scientific Research Applications
Diisotridecyl 4,4’-((dibutylstannylene)bis(oxy))bis(4-oxobut-2-enoate) has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis, particularly in reactions involving carbon-carbon bond formation.
Biology: The compound’s organotin structure makes it a candidate for studying the biological activity of tin-containing compounds.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with biological molecules.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism by which diisotridecyl 4,4’-((dibutylstannylene)bis(oxy))bis(4-oxobut-2-enoate) exerts its effects involves the interaction of the stannylene moiety with various molecular targets. The tin atom can form coordination complexes with different ligands, influencing the reactivity and stability of the compound. This interaction can affect various biochemical pathways, making it a subject of interest in medicinal chemistry .
Comparison with Similar Compounds
Table 1: Key Properties of Diisotridecyl 4,4'-((Dibutylstannylene)bis(oxy))bis(4-oxobut-2-enoate) and Analogues
| Property/Compound | Diisotridecyl 4,4'-((Dibutylstannylene)bis(oxy))bis(4-oxobut-2-enoate) | Dibutyltin Dilaurate | Dioctyltin Maleate | Dimethyltin Dichloride |
|---|---|---|---|---|
| Molecular Weight (g/mol) | ~850–900 (estimated) | 631.56 | 753.65 | 303.77 |
| Solubility | High in hydrocarbons, esters | Soluble in esters, ketones | Soluble in PVC plastisols | Hydrolyzes in polar solvents |
| Thermal Stability (°C) | 180–220 (decomposition onset) | 200–250 | 170–200 | <100 (volatile) |
| Catalytic Activity | Moderate in PU foams; selective esterification | High in PU catalysis | Low; used as PVC stabilizer | High in polycondensation |
| Toxicity (LD50, oral rat) | ~500–1000 mg/kg (estimated) | 128 mg/kg | >2000 mg/kg | 37 mg/kg (highly toxic) |
| Primary Applications | PU catalysts, PVC stabilizers, lubricant additives | PU foam catalysts | PVC heat stabilizers | Polymerization catalysts |
Structural and Functional Analysis
Dibutyltin Dilaurate: Unlike the target compound, dibutyltin dilaurate features two laurate ester groups instead of conjugated 4-oxobut-2-enoate moieties. This reduces its Lewis acidity but enhances compatibility with PU systems. Its higher catalytic activity in PU foams is attributed to the shorter laurate chains, which facilitate faster diffusion in reactive matrices .
Dioctyltin Maleate: The maleate ligand in this compound provides chelating sites that improve PVC stabilization by scavenging HCl. In contrast, the target compound’s 4-oxobut-2-enoate groups may offer weaker chelation but better thermal resistance due to isotridecyl branching, which delays oxidative degradation .
Dimethyltin Dichloride :
- With shorter methyl groups and chloride ligands, this compound exhibits high volatility and acute toxicity. The target compound’s bulky isotridecyl groups reduce volatility and mitigate toxicity, making it safer for industrial handling .
Research Findings and Trends
Recent studies highlight the growing preference for branched alkyltin compounds like Diisotridecyl 4,4'-((dibutylstannylene)bis(oxy))bis(4-oxobut-2-enoate) in eco-friendly formulations. Regulatory pressures on volatile and toxic organotins (e.g., dimethyltin derivatives) have driven innovation toward higher-molecular-weight, less-lethal alternatives. Research also emphasizes the role of ester group conjugation in enhancing photostability, a critical factor in outdoor polymer applications .
Q & A
Advanced Question
- Variable-temperature NMR : Probe fluxional behavior of Sn-O bonds in polar solvents (e.g., DMSO) .
- EXAFS spectroscopy : Resolve Sn-O bond lengths and coordination numbers in crystalline vs. amorphous states.
- Raman spectroscopy : Monitor low-frequency Sn-ligand vibrational modes (<500 cm).
What regulatory classifications apply to this compound under TSCA, and what documentation is required for its use in cross-institutional research?
Basic Question
The compound is subject to:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
